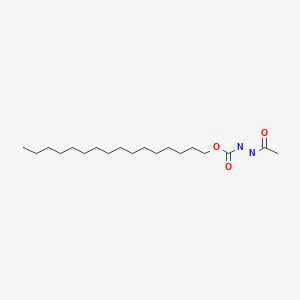
Hexadecyl (E)-acetyldiazene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl (E)-acetyldiazene-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl group attached to an acetyldiazene-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl (E)-acetyldiazene-1-carboxylate typically involves the esterification of hexadecanol with acetyldiazene-1-carboxylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl (E)-acetyldiazene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexadecyl (E)-acetyldiazene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s amphiphilic nature makes it useful in studying membrane interactions and as a surfactant in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexadecyl (E)-acetyldiazene-1-carboxylate involves its interaction with biological membranes due to its amphiphilic nature. The hexadecyl group interacts with the hydrophobic core of lipid bilayers, while the acetyldiazene-1-carboxylate moiety can engage in hydrogen bonding and electrostatic interactions with polar head groups. This dual interaction can disrupt membrane integrity, leading to various biological effects.
Comparison with Similar Compounds
Hexadecyl acetate: Similar in structure but lacks the acetyldiazene moiety.
Cetyl alcohol: Contains a hexadecyl group but is an alcohol rather than an ester.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a hexadecyl group.
Uniqueness: Hexadecyl (E)-acetyldiazene-1-carboxylate is unique due to the presence of both the hexadecyl group and the acetyldiazene-1-carboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
89761-26-2 |
|---|---|
Molecular Formula |
C19H36N2O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
hexadecyl N-acetyliminocarbamate |
InChI |
InChI=1S/C19H36N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19(23)21-20-18(2)22/h3-17H2,1-2H3 |
InChI Key |
ZGZLPJXCIZCOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)N=NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



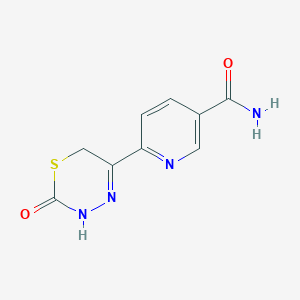
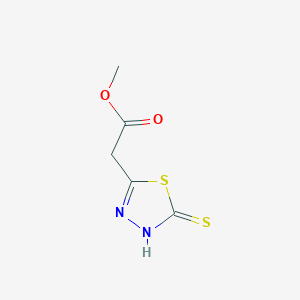
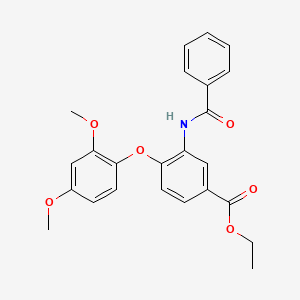
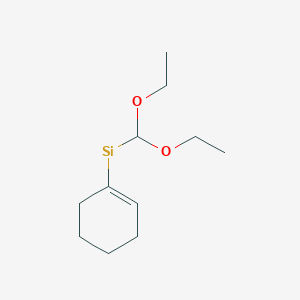
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)


![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
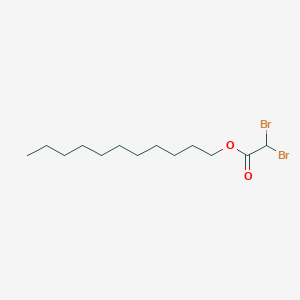
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
